molecular formula C30H49Br2N3 B140588 N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium CAS No. 149838-22-2

N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium

Cat. No. B140588
CAS RN: 149838-22-2
M. Wt: 611.5 g/mol
InChI Key: VZUVCAGXYLMFEC-UHFFFAOYSA-L
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Description

N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, also known as N-TAP-DBS, is an organic compound with a quaternary ammonium group and a styryl pyridinium group. It is a type of cationic amphiphilic molecule, which means it has both hydrophilic and hydrophobic properties. N-TAP-DBS has a wide range of applications in the scientific research field, including drug delivery, gene transfection, and cell imaging.

Mechanism of Action

Target of Action

FM1-43, also known as N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, primarily targets the cell membrane and inner membrane organelles . It is particularly effective in identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling .

Mode of Action

FM1-43 is a water-soluble dye that is virtually nonfluorescent in aqueous medium . It becomes intensely fluorescent when it inserts into the outer leaflet of the cell membrane . In neurons that are actively releasing neurotransmitters, the dye becomes internalized within the recycled synaptic vesicles, causing the nerve terminals to become brightly stained .

Biochemical Pathways

The primary biochemical pathway affected by FM1-43 involves the exocytosis and endocytosis of synaptic vesicles . When a secretory cell is stimulated to evoke exocytosis, FM1-43 molecules inserted in the membrane are internalized during compensatory endocytosis, and newly formed secretory granules or vesicles become stained with the dye .

Pharmacokinetics

The pharmacokinetics of FM1-43 are largely determined by its lipophilic properties and its interaction with the cell membrane . The dye is water-soluble and nontoxic to cells . It is believed to insert into the outer leaflet of the cell membrane, where it becomes intensely fluorescent .

Result of Action

The result of FM1-43 action is the visualization of synaptic vesicle recycling . This is achieved through the staining of newly formed secretory granules or vesicles during compensatory endocytosis following exocytosis . The dye’s fluorescence allows for the tracking of these processes in real time .

Action Environment

The action of FM1-43 is influenced by the cellular environment . The dye is almost nonfluorescent in water, but its quantum yield increases dramatically when it is incorporated into membranes . This property makes FM1-43 an excellent tool for studying the mechanisms of activity-dependent vesicle cycling in a variety of cell types .

properties

IUPAC Name

3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVCAGXYLMFEC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933766
Record name Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium

CAS RN

149838-22-2
Record name FM1 43
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FM1-43
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IGZ86I9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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